1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine
Description
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is a bicyclic organic compound featuring a cyclopentane ring fused to a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is a nitrogen-oxygen-containing aromatic system known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry . The compound’s molecular formula is C₇H₁₀N₃O (calculated from and ), with a purity of 95% in commercial samples . Its structural simplicity and functional group diversity allow for derivatization, particularly at the oxadiazole’s 5-position and the cyclopentane ring.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C7H11N3O/c8-7(3-1-2-4-7)6-9-5-11-10-6/h5H,1-4,8H2 |
InChI Key |
SPGBVLNKECJTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC=N2)N |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. Common approaches include:
Cyclodehydration of Amidoximes with Carboxylic Acid Derivatives: Amidoximes react with acid chlorides, esters, or anhydrides to form the oxadiazole ring through intramolecular cyclization under dehydrating conditions.
Multicomponent Reactions (MCRs): MCRs such as Ugi-type reactions can be adapted to build oxadiazole rings by combining amines, aldehydes, and isocyanides, followed by cyclization steps to form the heterocycle.
Specific Preparation Methods and Research Findings
Stepwise Synthesis via Amidoxime Cyclization
A representative method involves:
Synthesis of Amidoxime Intermediate: Reaction of cyclopentanecarboxylic acid derivatives with hydroxylamine to form the corresponding amidoxime.
Cyclization to 1,2,4-Oxadiazole: The amidoxime is then cyclized using dehydrating agents such as phosphorus oxychloride or thionyl chloride to yield the 1,2,4-oxadiazole ring.
Amine Introduction: The cyclopentan-1-amine moiety is retained or introduced during amidoxime formation or via subsequent amination steps.
This method is supported by analogous syntheses of 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride, where the cyclopropyl group substitutes the cyclopentyl ring but the synthetic approach is similar, involving precise cyclization and amine incorporation steps.
Multicomponent Ugi Reaction Followed by Cyclization
A modern and efficient approach involves:
In Situ Generation of Isocyanides: Formamide precursors are converted to isocyanides using dehydrating agents (e.g., phosphorus oxychloride) and bases under mild conditions.
Ugi Four-Component Reaction (Ugi-4CR): The isocyanide, aldehyde, amine (such as cyclopentan-1-amine), and carboxylic acid derivatives are combined to form an intermediate amide.
Cyclization to Oxadiazole: The intermediate undergoes cyclization under acidic or thermal conditions to form the 1,2,4-oxadiazole ring.
This method allows for a "one-pot" synthesis, improving efficiency and reducing purification steps. It has been successfully applied in the synthesis of oxadiazole derivatives structurally related to this compound.
Photoredox Catalysis and N-Heterocyclic Carbene Catalysis
Recent advances include:
Photoredox Catalysis: Aldehydes and α-diazo compounds undergo cyclization catalyzed by visible light-activated photocatalysts to form 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for 1,2,4-oxadiazoles with suitable substrates.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs catalyze the cyclization of aldehydes with diazo reagents to form oxadiazole rings under mild conditions, offering an alternative to harsh dehydrating agents.
Though these methods are more commonly reported for 1,3,4-oxadiazoles, adaptation for 1,2,4-oxadiazoles is feasible and represents a promising synthetic route.
Comparative Data Table of Preparation Methods
Detailed Research Insights
The Ugi reaction-based method is particularly notable for its ability to generate structural diversity by varying the amine, aldehyde, and acid components, allowing tailored synthesis of oxadiazole derivatives including this compound analogs.
The amidoxime cyclodehydration approach remains a classical and reliable method, especially when starting from cyclopentanecarboxylic acid derivatives, enabling precise incorporation of the cyclopentyl amine functionality.
Recent literature emphasizes the importance of in situ isocyanide formation to avoid isolating noxious intermediates, improving safety and efficiency in the Ugi reaction pathway.
Photoredox and NHC catalysis represent emerging green methodologies that may be adapted for the synthesis of 1,2,4-oxadiazoles, potentially offering milder and more sustainable routes.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine group exhibits nucleophilic character, enabling participation in condensation, alkylation, and acylation reactions.
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is electron-deficient, making it susceptible to electrophilic attack and ring-opening reactions.
Electrophilic Substitution
The oxadiazole’s nitrogen and oxygen atoms can participate in electrophilic substitutions under controlled conditions.
Ring-Opening Reactions
Acidic or basic hydrolysis can cleave the oxadiazole ring, yielding intermediates for further functionalization.
Cycloaddition and Annulation Reactions
The oxadiazole’s conjugated system allows participation in [3+2] or [5+1] cycloadditions, forming complex heterocycles.
Functionalization via Cross-Coupling
Transition-metal catalysis enables selective modifications of the oxadiazole ring.
Multicomponent Reactions
The amine and oxadiazole groups facilitate one-pot syntheses of polyheterocyclic systems.
| Components | Conditions | Products | Reference |
|---|---|---|---|
| Aldehydes, Meldrum’s acid | DMF, Δ | Cinnolinone-fused analogs | |
| α,β-Unsaturated ketones, DMF | Reflux | Pyridazine or pyrimidine hybrids |
Key Mechanistic Insights
Scientific Research Applications
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Variations in Oxadiazole Substituents
Substituents at the oxadiazole’s 5-position significantly influence physicochemical properties and biological activity:
Key Findings :
Variations in Cycloalkyl Ring Size
The cyclopentane ring can be replaced with smaller or larger cycloalkanes, altering steric and electronic properties:
Key Findings :
Isosteric Replacements of Oxadiazole
Replacing 1,2,4-oxadiazole with other heterocycles alters electronic properties:
Key Findings :
Biological Activity
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is a compound characterized by its unique structural features, including a cyclopentane ring and an oxadiazole moiety. Its molecular formula is C₇H₈N₄O, with a molecular weight of approximately 189.64 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a muscarinic agonist.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound typically exists in its hydrochloride salt form, enhancing its solubility and stability for various applications. The oxadiazole ring is known for its pharmacological relevance, influencing the compound's interaction with biological targets.
The biological activity of this compound primarily revolves around its role as a muscarinic receptor agonist. Muscarinic receptors are involved in numerous physiological processes, including:
- Neurotransmission : Modulating synaptic transmission in the central and peripheral nervous systems.
- Smooth Muscle Contraction : Influencing gastrointestinal motility and respiratory function.
- Cognitive Functions : Affecting memory and learning processes.
The interaction of this compound with muscarinic receptors can lead to significant therapeutic outcomes, including potential applications in treating conditions like Alzheimer's disease and other cognitive disorders.
Biological Activity and Applications
Research indicates that compounds with similar structures to this compound often exhibit varying degrees of selectivity and potency at different muscarinic receptor subtypes. The following table summarizes some key findings related to the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Muscarinic Agonism | Activates muscarinic acetylcholine receptors; potential implications for cognitive enhancement therapies. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains; further studies needed for clinical applications. |
| Anticonvulsant Effects | Preliminary studies suggest potential efficacy in seizure models; requires more extensive testing. |
| Anti-inflammatory Activity | Potential to inhibit COX enzymes; implications for pain management and inflammatory conditions. |
Case Studies
Several studies have explored the pharmacological potential of compounds related to this compound:
- Muscarinic Receptor Studies : A study demonstrated that derivatives of oxadiazole compounds showed varying affinities for different muscarinic receptor subtypes. This variability suggests that modifications to the oxadiazole structure could enhance selectivity and potency (source: ).
- Anticonvulsant Activity : In experimental models using picrotoxin-induced seizures, certain oxadiazole derivatives exhibited significant anticonvulsant properties, suggesting a promising avenue for further research into epilepsy treatments (source: ).
- Anti-inflammatory Effects : Research indicated that compounds containing the oxadiazole moiety could inhibit COX enzymes effectively, presenting opportunities for developing anti-inflammatory medications (source: ).
Q & A
Q. What are the common synthetic routes for 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine, and what methodological considerations are critical for reproducibility?
The synthesis of this compound typically involves cyclization reactions between cyclopentane-derived precursors and oxadiazole-forming reagents (e.g., amidoximes or nitriles). A key step is the formation of the 1,2,4-oxadiazole ring via thermally or catalytically driven cyclization. For example, analogous methods involve reacting α-azido cyclopentanone derivatives with 1,3-dicarbonyl compounds, followed by reduction to yield the amine functionality . Methodological rigor includes optimizing reaction temperatures (e.g., 80–120°C for cyclization) and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is critical, as residual solvents or unreacted intermediates can affect downstream applications.
Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?
Characterization relies on a combination of 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) . For NMR, the oxadiazole proton typically resonates at δ 8.5–9.0 ppm, while cyclopentane protons appear as multiplet signals between δ 1.5–2.5 ppm. IR spectroscopy confirms the presence of NH stretches (~3300 cm⁻¹) and oxadiazole C=N/C-O bands (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively). HRMS validates the molecular ion peak (e.g., [M+H]+) with <2 ppm mass error. Cross-referencing with computed spectra (e.g., using PubChem tools) enhances accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key precautions include:
- Engineering controls : Use fume hoods to avoid inhalation of fine particulates.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards.
- Emergency measures : In case of skin contact, wash with soap and water immediately; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers away from heat sources (>30°C) to prevent decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound across studies?
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:
- Conduct systematic reproducibility studies under controlled conditions, documenting parameters like pH, humidity, and catalyst loadings.
- Perform computational modeling (e.g., DFT calculations) to predict stability under different environments.
- Use bibliometric analysis to identify methodological trends or biases in existing literature, prioritizing studies with rigorous validation (e.g., peer-reviewed journals with high methodological quality scores) .
Q. What advanced strategies can be employed to study the compound’s reactivity in heterocyclic coupling reactions?
Mechanistic studies benefit from:
- Isotopic labeling : Track nitrogen or carbon pathways in oxadiazole ring-opening or cyclopentane functionalization.
- In situ spectroscopy : Monitor reactions in real time using Raman or UV-Vis to identify transient intermediates.
- Catalytic screening : Test palladium or copper catalysts (e.g., Pd(OAc)₂, CuI) for cross-coupling efficiency, referencing analogous allylamine synthesis protocols .
Q. How can theoretical frameworks guide the design of experiments involving this compound?
Integrate molecular orbital theory (e.g., HOMO/LUMO analysis) to predict electrophilic/nucleophilic sites for functionalization. Pair this with retrosynthetic analysis to prioritize feasible synthetic routes. For biological studies, apply QSAR models to correlate structural features (e.g., oxadiazole ring planarity) with activity, ensuring alignment with established biochemical hypotheses .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Accelerated stability testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH-rate profiling : Dissolve the compound in buffered solutions (pH 2–12) and quantify decomposition kinetics.
- Solid-state analysis : Use DSC/TGA to assess thermal stability and identify polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
